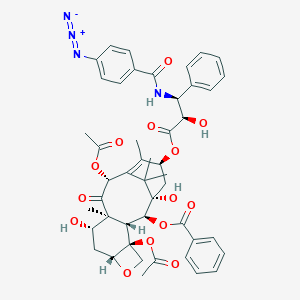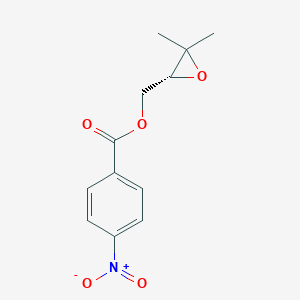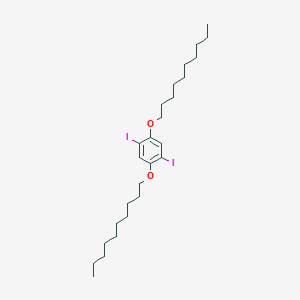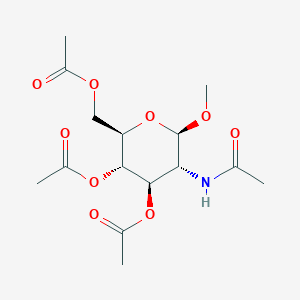
Azidotaxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azidotaxol is a chemical compound that has gained significant attention in the field of cancer research. It is a derivative of paclitaxel, a widely used chemotherapy drug. Azidotaxol has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
Wirkmechanismus
Azidotaxol works by disrupting the microtubule network in cancer cells, which is essential for cell division and growth. It binds to the beta-tubulin subunit of microtubules, preventing their depolymerization and causing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
Azidotaxol has been found to have several biochemical and physiological effects. It induces the formation of abnormal microtubule structures, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which is crucial for metastasis. Azidotaxol has also been shown to increase the production of reactive oxygen species, which can induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using azidotaxol in lab experiments is its high potency and efficacy against cancer cells. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, azidotaxol is a highly toxic compound and requires careful handling and disposal. It is also expensive to synthesize, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for azidotaxol research. One area of interest is the development of novel formulations of azidotaxol that can improve its pharmacokinetics and reduce toxicity. Another direction is the investigation of combination therapy with other chemotherapy drugs or targeted therapies. Azidotaxol may also have potential in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is implicated. Overall, azidotaxol holds great promise as a potential treatment for various types of cancer, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
Azidotaxol can be synthesized from paclitaxel using a two-step process. The first step involves the conversion of paclitaxel to 10-deacetylbaccatin III, which is then treated with sodium azide to obtain azidotaxol. This synthesis method has been optimized to yield high purity and high yields of azidotaxol.
Wissenschaftliche Forschungsanwendungen
Azidotaxol has been extensively studied for its anticancer properties. It has shown efficacy against various types of cancer cells, including breast, lung, ovarian, and prostate cancer. Azidotaxol has also been found to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
Eigenschaften
CAS-Nummer |
153695-19-3 |
|---|---|
Produktname |
Azidotaxol |
Molekularformel |
C47H50N4O14 |
Molekulargewicht |
894.9 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-azidobenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H50N4O14/c1-24-31(63-43(59)36(55)35(27-13-9-7-10-14-27)49-41(57)28-17-19-30(20-18-28)50-51-48)22-47(60)40(64-42(58)29-15-11-8-12-16-29)38-45(6,32(54)21-33-46(38,23-61-33)65-26(3)53)39(56)37(62-25(2)52)34(24)44(47,4)5/h7-20,31-33,35-38,40,54-55,60H,21-23H2,1-6H3,(H,49,57)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |
InChI-Schlüssel |
GVICBXRQYJAMJC-MZXODVADSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonyme |
3'-(4-azidobenzamido)taxol AzB-taxol azidotaxol N-((3,5-(3)H)-4-azidobenzoyl)-N-debenzoyltaxol N-(4-azidobenzoyl)-N-debenzoyltaxol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)
![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)


